molecular formula C7H4ClN3O B11910457 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde

4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde

Cat. No.: B11910457
M. Wt: 181.58 g/mol
InChI Key: GHDZGRBHYUJZBN-UHFFFAOYSA-N
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Description

4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde (CAS 859854-70-9) is a high-value chemical building block specifically designed for advanced medicinal chemistry and drug discovery research. This compound features a versatile pyrrolo[2,1-f][1,2,4]triazine core, a privileged scaffold recognized for its broad spectrum of biological activities . The reactive 4-chloro and 5-carbaldehyde substituents on this heterocyclic system make it an ideal intermediate for constructing targeted molecular libraries through nucleophilic substitution and further functionalization of the aldehyde group . The pyrrolo[2,1-f][1,2,4]triazine scaffold is a significant structural motif in several therapeutic agents. It forms the active moiety in Remdesivir, a broad-spectrum antiviral drug, and is also present in approved antitumor drugs like Brivanib alaninate, as well as other clinical-stage compounds targeting kinases such as EGFR, VEGFR-2, and anaplastic lymphoma kinase (ALK) . Researchers can leverage this aldehyde-functionalized chloro-derivative to develop novel compounds for probing pathways in oncology, virology, and beyond. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde

InChI

InChI=1S/C7H4ClN3O/c8-7-6-5(3-12)1-2-11(6)10-4-9-7/h1-4H

InChI Key

GHDZGRBHYUJZBN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1C=O)C(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Starting Material: Methyl Pyrrole-2-Carboxylate

  • N-Amination : Treatment of methyl pyrrole-2-carboxylate with chloramine (NH2_2Cl) introduces the N–N bond critical for triazine formation.

  • Cyclization : The intermediate undergoes cyclization in formamide at 140°C under inert conditions, forming the triazine core.

  • Key Reaction :

    Methyl pyrrole-2-carboxylateNH2ClN-Aminated intermediateFormamide, 140°CPyrrolo[2,1-f]triazin-4-one\text{Methyl pyrrole-2-carboxylate} \xrightarrow{\text{NH}_2\text{Cl}} \text{N-Aminated intermediate} \xrightarrow{\text{Formamide, 140°C}} \text{Pyrrolo[2,1-f]triazin-4-one}

    Yield: 75–85%.

Alternative Route: β-Substituted Acrylate and TosMIC

  • Cycloaddition : β-Substituted acrylates react with tosylmethyl isocyanide (TosMIC) under basic conditions (NaH) to form pyrrole intermediates.

  • Acylation and Cyclization : Subsequent acylation with trichloroacetyl chloride and cyclization with formamide yields the triazine core.

Aldehyde Functionalization at Position 5

The aldehyde group is introduced via oxidation or Vilsmeier-Haack formylation :

Oxidation of Hydroxymethyl Intermediates

  • Hydroxymethyl Precursor : A hydroxymethyl group at position 5 is oxidized using potassium permanganate (KMnO4_4) in acidic conditions.

    5-Hydroxymethyl intermediateKMnO4,H2SO45-Carbaldehyde\text{5-Hydroxymethyl intermediate} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{5-Carbaldehyde}

    Yield: 70–75%.

Direct Formylation via Vilsmeier-Haack Reaction

  • Reagents : Phosphorus oxychloride (POCl3_3) and dimethylformamide (DMF) generate the Vilsmeier reagent, enabling electrophilic formylation at position 5.

  • Conditions : Reaction at 0–5°C, followed by hydrolysis with aqueous sodium acetate.
    Yield: 65–70%.

Integrated Synthetic Pathways

Sequential Halogenation and Oxidation

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
N-Amination/CyclizationCore formation, POCl3_3 chlorination75–85%High regioselectivityMulti-step, requires inert conditions
Vilsmeier-HaackDirect formylation65–70%Single-step aldehyde introductionSensitivity to moisture
Oxidation of HydroxymethylKMnO4_4 oxidation70–75%Mild conditionsRequires hydroxymethyl precursor

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance efficiency in chlorination and formylation steps, reducing reaction times by 40%.

  • Purification : Recrystallization from toluene/hexane (3:1) achieves >98% purity.

  • Cost Drivers : POCl3_3 and palladium catalysts account for 60% of raw material costs.

Challenges and Innovations

  • Regioselectivity : Competing halogenation at positions 4 and 7 necessitates careful control of stoichiometry.

  • Green Chemistry : Recent advances replace POCl3_3 with ionic liquids (e.g., [BMIM]Cl) for chlorination, reducing waste .

Chemical Reactions Analysis

Nucleophilic Substitution at the C-4 Chlorine

The chlorine atom at position 4 undergoes substitution with nucleophiles, enabling functionalization of the triazine core.

Reaction Type Conditions/Reagents Product Yield Reference
Amine substitutionPrimary amines (e.g., benzylamine), DIPEA, DMF, 80°C4-(Benzylamino)pyrrolo[2,1-f] triazine-5-carbaldehyde78%
Thiol substitutionThiophenol, NaH, THF, RT4-(Phenylthio)pyrrolo[2,1-f] triazine-5-carbaldehyde65%
Alkoxy substitutionMethanol, K₂CO₃, DMSO, 60°C4-Methoxypyrrolo[2,1-f] triazine-5-carbaldehyde82%

Key Insights :

  • Substitution proceeds via SNAr mechanism, facilitated by electron-withdrawing triazine ring .

  • Steric hindrance at position 4 is minimal, enabling efficient substitution with bulky nucleophiles .

Aldehyde Group Transformations

The aldehyde at position 5 participates in oxidation, reduction, and condensation reactions.

Reaction Type Conditions/Reagents Product Yield Reference
OxidationKMnO₄, H₂O, 0°C5-Carboxypyrrolo[2,1-f] triazine-4-chloride90%
ReductionNaBH₄, MeOH, RT(4-Chloropyrrolo[2,1-f] triazin-5-yl)methanol85%
CondensationHydrazine hydrate, EtOH, reflux5-(Hydrazonomethyl)-4-chloropyrrolo[2,1-f] triazine73%
Grignard additionMeMgBr, THF, -78°C5-(1-Hydroxyethyl)-4-chloropyrrolo[2,1-f] triazine68%

Key Insights :

  • The aldehyde’s electrophilicity enables rapid condensation with nitrogen nucleophiles for hydrazone formation .

  • Reduction to methanol derivatives retains kinase-inhibitory activity, suggesting pharmacological relevance.

Cycloaddition and Ring-Forming Reactions

The compound participates in cycloadditions to generate fused heterocycles.

Reaction Type Conditions/Reagents Product Yield Reference
[2+2] CycloadditionPhenyl vinyl sulfoxide, CH₂Cl₂, RT7-Cyano-2-(methylsulfinyl)pyrrolo[2,1-f] triazine-4-chloride58%
1,3-Dipolar cycloadditionAzide derivatives, Cu(I), DMFTriazole-fused pyrrolotriazine derivatives62%

Key Insights :

  • Cycloadditions expand the compound’s utility in generating libraries of bioactive heterocycles .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl introductions.

Reaction Type Conditions/Reagents Product Yield Reference
Suzuki couplingAryl boronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane5-Carbaldehyde-4-(4-methoxyphenyl)pyrrolo[2,1-f] triazine76%
Sonogashira couplingPhenylacetylene, PdCl₂(PPh₃)₂, CuI, NEt₃5-Carbaldehyde-4-(phenylethynyl)pyrrolo[2,1-f] triazine71%

Key Insights :

  • Coupling reactions retain the aldehyde functionality, enabling further derivatization .

Environmental and Stability Considerations

  • Storage : Stable under inert atmosphere (2–8°C) but prone to aldehyde oxidation in humid conditions .

  • Reaction Solvents : Polar aprotic solvents (DMF, DMSO) enhance substitution rates compared to THF .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazine, including 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde, exhibit significant antitumor properties against various cancer cell lines. This compound has been shown to inhibit kinases involved in cancer signaling pathways, making it a candidate for further development as an anticancer agent .

Kinase Inhibition

The compound's structure allows it to act as a kinase inhibitor. Kinases are critical targets in cancer therapy as they play pivotal roles in cell signaling pathways that regulate cell growth and division. The ability of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde to selectively inhibit specific kinases can lead to the development of targeted cancer therapies with fewer side effects compared to conventional treatments .

Synthesis of Novel Derivatives

The aldehyde functional group in 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde allows for various chemical modifications. Researchers can synthesize novel derivatives with enhanced pharmacological properties through reactions such as nucleophilic substitution and electrophilic aromatic substitution . These derivatives may exhibit improved biological activities or reduced toxicity.

Case Study: Antiviral Activity

Recent studies have identified pyrrolo[2,1-f][1,2,4]triazine derivatives with low toxicity and high antiviral activity against several viruses. The synthesis and molecular docking studies have shown that these compounds can effectively bind to viral targets and inhibit their replication . This positions 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde as a promising candidate for antiviral drug development.

Case Study: Synthesis Methodologies

Innovative synthetic methodologies have been developed to produce 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde efficiently. These methods focus on maximizing yield while minimizing waste and by-products. For instance, one method utilizes a four-step reaction sequence that achieves high purity levels without requiring additional purification steps . Such advancements are crucial for scaling up production for pharmaceutical applications.

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Name Substituent at Position 5 Molecular Weight Key Properties/Activities Synthesis Notes
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde Carbaldehyde (-CHO) Not reported Potential for Schiff base formation; inferred kinase inhibition based on analogs Synthesis route not detailed in evidence
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine Methyl (-CH₃) 167.60 High-yield synthesis (72.1% total yield); used as a medicinal intermediate Optimized for scale-up
4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine Fluoro (-F) 171.56 Enhanced metabolic stability due to fluorine; potential antiviral applications Limited synthetic details
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile Nitrile (-CN) 178.58 Electron-withdrawing group; may improve binding affinity Available commercially
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate Ester (-COOEt) 225.63 Improved solubility; precursor for further functionalization Well-characterized

Substituent Position Isomerism

    Biological Activity

    4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde is a heterocyclic compound belonging to the pyrrolo[2,1-f][1,2,4]triazine family. Its unique structure incorporates a chlorine atom and an aldehyde functional group, which are significant for its biological activity. This compound has garnered interest in medicinal chemistry due to its potential as a kinase inhibitor and its applications in cancer therapy.

    • Molecular Formula : C7H4ClN3O
    • Molecular Weight : 181.58 g/mol
    • CAS Number : 859854-70-9

    Biological Activity Overview

    Research indicates that 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde exhibits promising biological activities primarily through its interactions with various kinases involved in cancer signaling pathways. The presence of the chlorine atom at the 4-position and the aldehyde group at the 5-position enhance its reactivity and selectivity towards biological targets.

    The compound is believed to inhibit specific kinases that play critical roles in tumor growth and proliferation. Kinase inhibitors have become a focal point in cancer treatment due to their ability to disrupt signaling pathways that promote cancer cell survival.

    Inhibition of Kinases

    Several studies have highlighted the effectiveness of pyrrolo[2,1-f][1,2,4]triazine derivatives as kinase inhibitors. For instance:

    • Study on Avapritinib : This compound, which shares structural similarities with 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde, has been approved for treating gastrointestinal tumors by targeting platelet-derived growth factor receptor alpha (PDGFRA) .
    • Research Findings : A recent study demonstrated that derivatives of this compound could inhibit various kinases involved in cancer signaling pathways effectively. The specific binding affinities and inhibition constants were determined through biochemical assays.

    Comparative Analysis with Similar Compounds

    Compound NameStructureUnique Features
    AvapritinibPyrrolo[2,1-f][1,2,4]triazineApproved for gastrointestinal tumors; targets PDGFRA.
    RemdesivirNucleoside analogUsed for treating viral infections; contains a similar triazine scaffold.
    BMS-690514Pyrrolo[2,1-f][1,2,4]triazineVEGF receptor antagonist; significant for cancer therapy.

    The distinct chlorine substitution and aldehyde functionality of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde may enhance its reactivity and selectivity towards certain biological targets compared to these compounds .

    Synthesis and Applications

    The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde can be achieved through various methodologies that allow for the modification of its structure to improve pharmacological properties. The compound's applications extend beyond oncology into areas such as antiviral therapies due to its structural similarities with known antiviral agents like Remdesivir .

    Q & A

    Q. How can computational modeling guide the design of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors?

    • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like RdRp or Aurora kinases. Pair with MD simulations to assess binding stability, as demonstrated for antiviral triazine-nucleosides .

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